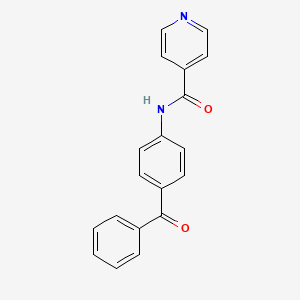
COAGULATION FACTOR VIIA, HUMAN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coagulation Factor VIIa is a man-made protein produced to replicate the naturally occurring activated factor VII (factor VIIa) in the body . It plays a key role in the blood coagulation cascade. On injury, factor VIIa forms a complex with its allosteric regulator, tissue factor, and initiates blood clotting .
Synthesis Analysis
Factor VIIa is prepared from purified Human Factor VII using Human Factor XIIa. The Factor XIIa is removed using affinity chromatography. Purity is determined by SDS-PAGE .
Molecular Structure Analysis
Factor VIIa is a vitamin K-dependent glycoprotein consisting of 406 amino acid residues . It is a serine protease highly dependent for its procoagulant activity on tissue factor .
Chemical Reactions Analysis
The blood-coagulation cascade is initiated when cryptic tissue factor (TF) is expressed and exposed to circulating blood and binds plasma factor VIIa. The resulting factor VIIa–TF complex activates the serine protease zymogens factor IX and factor X .
Physical And Chemical Properties Analysis
Factor VII is a single-chain glycoprotein (Mr 50,000) that is synthesized in the liver and secreted into the blood as a zymogen composed of 406 amino acids .
科学的研究の応用
Treatment of Hemophilia
Recombinant human coagulation factor VIIa (rFVIIa) is used in the treatment of bleeding episodes in patients with hemophilia A or B . It is effective in achieving and maintaining haemostasis, with the occurrence of very few non-haemorrhagic adverse events .
Pharmacokinetics and Pharmacodynamics Study
A clinical trial aimed to assess the pharmacokinetics and pharmacodynamics (PK/PD) of rFVIIa in patients with hemophilia . The trial evaluated the effects of varying doses of rFVIIa on patients.
Management of Severe Post-Partum Hemorrhage
rFVIIa has been evaluated for its efficacy and safety in the management of severe post-partum hemorrhage (sPPH) . The study analyzed the need for subsequent invasive procedures and the incidence of thromboembolic events and maternal mortality.
Initiation of Thrombin Generation
Factor VIIa has the ability to initiate thrombin generation and clot formation in blood from healthy donors, patients with hemophilia A, and in anti–factor IX antibody–induced (“acquired”) hemophilia B blood .
Activation of Coagulation Factors
When complexed with tissue factor, rFVIIa can activate coagulation Factor X to Factor Xa, as well as coagulation Factor IX to Factor IXa .
6. Use in Non-Orthopaedic or Dental Surgeries A systematic literature review reported that varying doses of rFVIIa were effective in achieving and maintaining haemostasis in patients undergoing non-orthopaedic or dental surgeries .
作用機序
Target of Action
Coagulation Factor VIIa, a recombinant human coagulation Factor VII, primarily targets Tissue Factor (TF) . TF is a single-pass transmembrane glycoprotein that is exposed to circulating blood when there is vascular damage . The interaction between Factor VIIa and TF is crucial for the initiation of the coagulation cascade .
Mode of Action
Upon vascular injury, TF is released and interacts with Factor VII, resulting in the formation of the activated complex VIIa . This complex then activates coagulation factors in the cascade until a clot is formed . The Factor VIIa-TF complex activates the serine protease zymogens factor IX and factor X .
Biochemical Pathways
The primary biochemical pathway affected by Factor VIIa is the extrinsic clotting cascade . Factor VIIa, in complex with TF, activates Factor X to Factor Xa, as well as Factor IX to Factor IXa . Factor Xa, in complex with other factors, then converts prothrombin to thrombin, which leads to the formation of a hemostatic plug by converting fibrinogen to fibrin, thereby inducing local hemostasis .
Pharmacokinetics
The pharmacokinetics of Factor VIIa involves its synthesis in the liver and secretion into the bloodstream as an inactive proenzyme . During normal hemostasis, Factor VII is converted into activated coagulation Factor VIIa . The Factor VIIa-TF complex might also possess non-hemostatic, signaling properties .
Result of Action
The primary result of Factor VIIa action is the promotion of hemostasis by activating the extrinsic pathway of the coagulation cascade . This leads to the formation of a hemostatic plug, which is crucial for stopping bleeding . The use of Factor VIIa has been shown to be effective in the treatment of hemorrhagic complications in hemophilia A and B .
Action Environment
The action of Factor VIIa is highly dependent on the presence of TF, which is exposed to circulating blood upon vascular injury . The concentrations of Factor VIIa required for optimal hemostasis appear to suit the kinetics of a (partially) TF-independent generation of thrombin . The exposure of TF in diseased arteries has fostered investigation on the role of Factor VII in cardiovascular disease .
Safety and Hazards
将来の方向性
Researchers are still discovering the mechanisms by which rFVIIa promotes hemostatic clot formation . The exposure of TF in diseased arteries fostered investigation on the role of FVII in cardiovascular disease . These genotype-phenotype relationships are among the most extensively investigated in humans .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Coagulation Factor VIIa, Human involves the recombinant DNA technology. The gene encoding for human Factor VII is cloned and expressed in mammalian cells to produce the protein. The protein is then purified and activated to form Factor VIIa.", "Starting Materials": [ "Human Factor VII gene", "Mammalian cells", "Culture media", "Enzymes", "Buffers", "Purification resins" ], "Reaction": [ "Isolation of the human Factor VII gene from genomic DNA", "Insertion of the gene into a mammalian expression vector", "Transfection of the expression vector into mammalian cells", "Expression of the protein in the cells using culture media", "Purification of the protein using chromatography resins", "Activation of Factor VII to Factor VIIa using enzymes and buffers", "Final purification of Factor VIIa using chromatography resins" ] } | |
CAS番号 |
102786-61-8 |
製品名 |
COAGULATION FACTOR VIIA, HUMAN |
分子式 |
C5H12ClNO |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B1180586.png)
![N-[2,6-bis(benzoylamino)phenyl]benzamide](/img/structure/B1180587.png)
